molecular formula C12H15NO2S B13339060 2-[Methyl(thiolan-3-yl)amino]benzoic acid

2-[Methyl(thiolan-3-yl)amino]benzoic acid

Cat. No.: B13339060
M. Wt: 237.32 g/mol
InChI Key: SDQDZIVBLMEIBQ-UHFFFAOYSA-N
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Description

2-[Methyl(thiolan-3-yl)amino]benzoic acid is a sulfur-containing benzoic acid derivative characterized by a tetrahydrothiophene (thiolan) ring substituted at the 3-position with a methylamino group. The synthesis involves reacting substituted benzoic acids with thionyl chloride, followed by coupling with intermediates such as II (0.93 g, 2.0 mmol) in dichloromethane and triethylamine. Recrystallization with isopropanol yields the final product, with purity confirmed via TLC and spectroscopic methods .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-[methyl(thiolan-3-yl)amino]benzoic acid

InChI

InChI=1S/C12H15NO2S/c1-13(9-6-7-16-8-9)11-5-3-2-4-10(11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15)

InChI Key

SDQDZIVBLMEIBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCSC1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid typically involves the condensation of a benzoic acid derivative with a tetrahydrothiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoic acid moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-(Methyl(tetrahydrothiophen-3-yl)amino)benzoic acid is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring system is known to interact with various biological targets, contributing to the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound’s core structure—a benzoic acid scaffold with a heterocyclic sulfur-containing substituent—is shared with several analogs. Key comparisons include:

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure : Features a thiazole ring (a five-membered ring with nitrogen and sulfur) instead of a thiolan ring.
  • Properties: Molecular formula C₁₁H₉NO₂S, CAS RN 65032-66-8, melting point 139.5–140°C, and 97% purity. Priced at JPY 62,500/g for research use .
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure : Differs in the substitution position (3- vs. 2-position on the benzoic acid), influencing steric and electronic interactions.
  • Applications: Both thiazole-containing analogs are marketed as research chemicals, whereas 2-[Methyl(thiolan-3-yl)amino]benzoic acid remains under investigation .
Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)
  • Structure : A sulfonylurea herbicide with a triazine substituent instead of a thiolan ring.
  • Application : Used as a herbicide (CAS RN 74223-64-6), highlighting how sulfur-containing benzoic acid derivatives can diverge into agrochemical roles .

Pharmacological and Metabolic Insights

  • Metabolic Stability: Thiolan-containing compounds like this compound may exhibit different metabolic pathways compared to thiazole or triazine analogs due to ring saturation. For example, methoxyimino-substituted analogs (e.g., 490-M16, 490-M18) undergo hydrolysis or oxidation, suggesting that the thiolan ring’s stability could influence half-life .

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